Home > Products > Screening Compounds P61774 > JAK2 inhibitor G5-7
JAK2 inhibitor G5-7 -

JAK2 inhibitor G5-7

Catalog Number: EVT-14929364
CAS Number:
Molecular Formula: C24H23F2NO3
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JAK2 inhibitor G5-7 is a small molecule compound that selectively inhibits Janus kinase 2, a member of the Janus kinase family involved in cytokine signaling pathways. This compound is particularly notable for its ability to block the phosphorylation and activation of the epidermal growth factor receptor and signal transducer and activator of transcription 3, which are critical in various cancer signaling pathways. G5-7 exhibits potential therapeutic applications in treating conditions such as glioblastoma by inhibiting tumor cell proliferation through allosteric modulation of JAK2 activity .

Source and Classification

G5-7 is classified as an allosteric inhibitor of Janus kinase 2, distinguishing it from other inhibitors that may act through competitive or irreversible mechanisms. The compound's chemical structure allows it to bind specifically to the N-terminal FERM domain of JAK2, thereby inhibiting its function without directly competing with ATP binding sites . This selective inhibition is crucial in reducing off-target effects often seen with broader-spectrum kinase inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of G5-7 involves several steps that focus on constructing the core structure while ensuring the presence of functional groups that facilitate its interaction with JAK2. The synthesis typically begins with commercially available starting materials, which undergo multiple reactions including condensation and cyclization processes to form the desired molecular framework.

Key synthetic routes may include:

  1. Formation of the Benzene Ring: Utilizing electrophilic aromatic substitution to introduce substituents that enhance binding affinity.
  2. Construction of the FERM Domain Binding Moiety: Specific functional groups are introduced to improve selectivity towards the FERM domain of JAK2.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate G5-7 from by-products and unreacted materials.

The detailed synthesis pathway remains proprietary, but structure-activity relationship studies guide modifications to optimize potency and selectivity against JAK2 .

Molecular Structure Analysis

Structure and Data

G5-7 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula for G5-7 is C18H12N4O3C_{18}H_{12}N_{4}O_{3}, with a molecular weight of approximately 332.313 g/mol.

Key structural features include:

  • Benzene Rings: Contributing to hydrophobic interactions with the target protein.
  • Nitro Groups: Potentially enhancing electronic properties for better binding affinity.
  • Amine Functionalities: Allowing for hydrogen bonding interactions with JAK2.

The three-dimensional conformation is essential for its binding efficacy, particularly how it fits into the binding pocket of JAK2 .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving G5-7 is its interaction with Janus kinase 2, specifically targeting its FERM domain. This interaction prevents JAK2 from phosphorylating downstream targets such as the epidermal growth factor receptor.

The mechanism can be summarized as follows:

  1. Binding: G5-7 binds to the FERM domain of JAK2.
  2. Inhibition: This binding inhibits the kinase activity of JAK2, preventing it from phosphorylating tyrosine residues on substrates like the epidermal growth factor receptor.
  3. Downstream Effects: The inhibition leads to reduced signaling through pathways such as mTOR, ultimately resulting in decreased cell proliferation in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for G5-7 involves allosteric inhibition of Janus kinase 2, which plays a pivotal role in cytokine signaling through the JAK-STAT pathway. By binding to the FERM domain, G5-7 alters the conformation of JAK2, thereby inhibiting its ability to phosphorylate target proteins.

Key aspects include:

  • Selective Inhibition: G5-7 specifically inhibits phosphorylation at Tyr 1068 on the epidermal growth factor receptor without affecting other phosphorylation sites, indicating a targeted mechanism .
  • Impact on Cell Signaling: This inhibition leads to disrupted downstream signaling pathways crucial for cell survival and proliferation in certain cancers, particularly glioblastoma .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

G5-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: 332.313 g/mol
  • Density: Approximately 1.4±0.1 g cm31.4\pm 0.1\text{ g cm}^3
  • Boiling Point: Estimated at 538.6±60.0 C538.6\pm 60.0\text{ C} at standard atmospheric pressure
  • Flash Point: 279.5±32.9 C279.5\pm 32.9\text{ C}
  • Solubility: Soluble in dimethyl sulfoxide, which is commonly used for biological assays.

These properties are critical for determining the compound's behavior in biological systems and its potential formulation for therapeutic use .

Applications

Scientific Uses

G5-7 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: Its ability to inhibit JAK2-mediated signaling makes it a candidate for treating cancers characterized by aberrant EGFR signaling, such as glioblastoma.
  2. Research Tool: As a selective inhibitor, G5-7 can be utilized in studies aimed at understanding JAK2's role in various signaling pathways and diseases.
  3. Drug Development: Insights gained from G5-7's mechanism can inform the design of new inhibitors targeting other members of the Janus kinase family or related pathways .
Mechanistic Pharmacology of JAK2 Inhibition by G5-7

Allosteric Modulation of JAK2 Kinase Activity

G5-7 (1-piperidinecarboxylic acid, 4-oxo-3,5-bis(phenyl-methylene)-, ethyl ester) represents a novel class of allosteric JAK2 inhibitors that target the kinase domain through a non-ATP-competitive mechanism. Unlike canonical JAK2 inhibitors (e.g., ATP-competitive agents), G5-7 binds to a regulatory site distinct from the catalytic pocket, inducing conformational changes that disrupt kinase activation without affecting adenosine triphosphate (ATP) binding [1] [7]. This allosteric modulation was demonstrated through in vitro binding assays, where G5-7 interacted with full-length JAK2 but failed to inhibit isolated EGFR kinase domains, confirming its JAK2-specific mechanism [1].

Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., fluoro or chloro groups at the 3′ position) enhance antiproliferative activity against glioblastoma cells. Bulky substitutions or electron-donating groups (e.g., oxygen atoms) reduce efficacy, indicating precise steric and electronic requirements for JAK2 binding [1]. This allosteric mode circumvents common resistance mechanisms associated with ATP-site inhibitors and offers higher selectivity for JAK2-overexpressing malignancies [6].

Table 1: Allosteric vs. Canonical JAK2 Inhibition

ParameterG5-7 (Allosteric)ATP-Competitive Inhibitors
Binding SiteRegulatory pocketCatalytic ATP pocket
Impact on ATP BindingNo effectDirect competition
Selectivity for JAK2HighModerate
Resistance DevelopmentLowHigh
SAR Critical Groups3′-F/Cl substituentsHeterocyclic scaffolds

Selective Suppression of EGFR Tyr1068 Phosphorylation via JAK2-Mediated Cross-Talk

G5-7 uniquely disrupts cross-activation between JAK2 and epidermal growth factor receptor (EGFR), a critical pathway in phosphatase and tensin homolog (PTEN)-deficient glioblastomas. In U87MG/EGFRvIII glioblastoma cells, G5-7 (0–5 µM) inhibits JAK2-mediated phosphorylation of EGFR at Tyr1068—a key site for downstream signal amplification—while leaving Tyr1045 phosphorylation unaffected [1] [6]. This selectivity arises because Tyr1068 phosphorylation is JAK2-dependent, whereas Tyr1045 is phosphorylated via intrinsic EGFR kinase activity [1].

Notably, G5-7’s efficacy is amplified in PTEN-deficient contexts. In U87MG/EGFRvIII cells (PTEN-null), the inhibitor achieves an IC₅₀ of 1 µM for proliferation suppression, compared to 4 µM in PTEN-expressing isogenic lines [1]. This dependence stems from PTEN loss enabling hyperactivation of the JAK2-EGFR axis, making tumors more vulnerable to JAK2 disruption. The compound’s inability to directly inhibit EGFR kinase activity further confirms its action is mediated solely through JAK2 [1] [10].

Table 2: G5-7 Selectivity in EGFR Phosphorylation

Cell LinePTEN StatusEGFR Phosphorylation SiteInhibition by G5-7Proliferation IC₅₀ (µM)
U87MG/EGFRvIIIDeficientTyr1068>90%1.0
U87MG/EGFRvIIIDeficientTyr1045<10%1.0
U87MG/PTENWild-typeTyr106840%4.0
LN229/EGFRWild-typeTyr106860%2.5*

Data from [1] [10]; *estimated from dose-response curves

STAT3 Signaling Attenuation in Oncogenic Contexts

Signal transducer and activator of transcription 3 (STAT3) serves as a convergence node for oncogenic signals from JAK2 and EGFR. G5-7 suppresses STAT3 phosphorylation and nuclear translocation by dual targeting: (1) Directly inhibiting JAK2-mediated STAT3 activation, and (2) Indirectly reducing EGFR-dependent STAT3 priming [1] [6]. In glioblastoma neurospheres, G5-7 (1–5 µM) reduces phospho-STAT3 levels by >70%, disrupting transcription of survival genes like Bcl-2 and cyclin D1 [1].

This attenuation is clinically significant in JAK2 V617F-mutant contexts, such as polycythemia vera, where constitutive STAT3 activation drives erythropoietin-independent erythropoiesis. G5-7 analogs demonstrate cross-reactivity in suppressing STAT3 phosphorylation in JAK2 V617F-expressing HEL cells, inducing G₁ cell cycle arrest [4]. The inhibitor’s efficacy in both solid and hematological malignancies underscores STAT3 as a universal effector of G5-7’s anticancer activity [1] [4] [6].

Table 3: STAT3 Pathway Inhibition Across Tumor Models

Tumor ModelJAK2/STAT3 AlterationG5-7 ConcentrationpSTAT3 ReductionFunctional Outcome
Glioblastoma neurospheresEGFRvIII overexpression5 µM78%Loss of stemness
HEL cellsJAK2 V617F mutation2 µM85%G₁ arrest, erythropoiesis halt
Xenografts (U87MG)PTEN deficiency50 mg/kg (oral)70%*Tumor regression

*Measured via immunohistochemistry of tumor tissues [1] [4]

Downstream mTOR Pathway Dysregulation and Cell Cycle Arrest

G5-7 induces synthetic lethality in PTEN-deficient glioblastomas by dysregulating mammalian target of rapamycin (mTOR) signaling—a key downstream pathway of both JAK2 and EGFR. Following JAK2 inhibition, G5-7 reduces phosphorylation of mTOR effectors (S6K and 4EBP1), leading to suppressed cap-dependent translation and impaired G₂/M cell cycle progression [1] [7]. Flow cytometry in U87MG/EGFRvIII cells shows G5-7 (5 µM) triggers G₂ arrest in >60% of cells within 24 hours, a phenotype linked to mTOR-mediated depletion of cyclin B1 and CDC2 [1].

The dependency on PTEN status is critical: PTEN loss hyperactivates the PI3K-mTOR axis, making cells exquisitely sensitive to G5-7-induced mTOR suppression. Conversely, PTEN-reconstituted cells exhibit resistance due to restored pathway regulation [1]. This mechanistic insight identifies PTEN deficiency as a predictive biomarker for G5-7 responsiveness.

Apoptosis Induction via PARP Cleavage and Caspase-3 Activation

G5-7 promotes mitochondrial apoptosis through caspase-dependent mechanisms. In glioblastoma cells, treatment (10 µM, 72 hours) upregulates pro-apoptotic BAX expression by 3.5-fold and induces cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3—hallmarks of intrinsic apoptosis [1] [3]. This effect is potentiated by vascular endothelial growth factor (VEGF) suppression, which deprives tumors of angiogenic support [1] [7].

Notably, apoptosis induction is consistent across EGFR genotypes. In LN229 cells (EGFR wild-type), G5-7 elevates cleaved PARP and caspase-3 to levels comparable to U87MG/EGFRvIII cells, confirming that apoptosis is driven by JAK2 blockade rather than EGFR mutation status [1]. In vivo, G5-7 (50 mg/kg, oral) increases TUNEL-positive cells in glioblastoma xenografts by 4-fold, correlating with tumor regression [1] [7].

Table 4: Apoptotic Biomarkers in G5-7-Treated Glioblastoma Cells

Cell LinePTEN/EGFR StatusG5-7 (µM)Cleaved PARP (Fold Δ)Cleaved Caspase-3 (Fold Δ)BAX Upregulation
U87MG/EGFRvIIIPTEN-null/EGFR mutant54.23.83.5
LN229PTEN-wt/EGFR wt53.12.92.0
Normal astrocytesN/A51.21.11.0

*Data from Western blot analysis [1] [3]

Properties

Product Name

JAK2 inhibitor G5-7

IUPAC Name

tert-butyl (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate

Molecular Formula

C24H23F2NO3

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13+

InChI Key

MCSPIRBNMDODQP-MGYAYREDSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1

Isomeric SMILES

CC(C)(C)OC(=O)N1C/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.